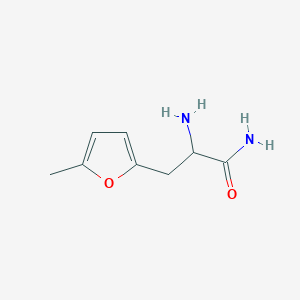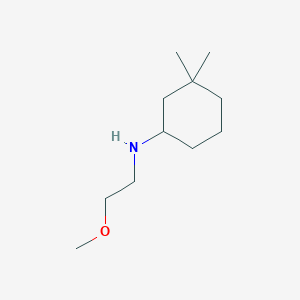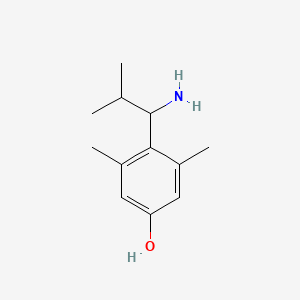
2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the fluorination of 5,6,7,8-tetrahydro-1,6-naphthyridine. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: N-substituted naphthyridine derivatives.
Scientific Research Applications
2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
1,5-Naphthyridine: Another isomer with distinct reactivity and applications.
1,8-Naphthyridine: Differently substituted naphthyridine with unique properties.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 |
InChI Key |
QASAKLHDRDXUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272830.png)

![2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
![3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
![N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13272849.png)
![N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13272852.png)

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13272856.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13272859.png)


